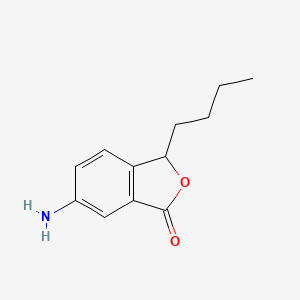
6-Amino-3-butyl-phthalide
Cat. No. B8720065
Key on ui cas rn:
385810-91-3
M. Wt: 205.25 g/mol
InChI Key: DQBGVUCLKLYTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06689808B2
Procedure details


To a suspension of 141 g (0.6 mol) of compound obtained in Example 1 in 250 ml of ethanol there are added 14 g of 5% Pd—C catalyst. The mixture is hydrogenated at a pressure of 34 kg/cm2. After the absorption of hydrogen has ceased, the hot mixture is filtered to remove the catalyst. The filter cake is washed with hot ethanol. On cooling, the crystals are separated and additional product is obtained from the condensed filtrate and washed to give the title compound.
Name
compound
Quantity
141 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:5]1[C:14]2[C:9](=[CH:10][C:11]([N+:15]([O-])=O)=[CH:12][CH:13]=2)[C:7](=[O:8])[O:6]1)[CH2:2][CH2:3][CH3:4]>C(O)C.[Pd]>[NH2:15][C:11]1[CH:10]=[C:9]2[C:14]([CH:5]([CH2:1][CH2:2][CH2:3][CH3:4])[O:6][C:7]2=[O:8])=[CH:13][CH:12]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the absorption of hydrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the hot mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake is washed with hot ethanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals are separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
additional product is obtained from the condensed filtrate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C2C(OC(=O)C2=C1)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
